Cas no 48208-26-0 (RG108)

RG108 structure
Productnaam:RG108
CAS-nummer:48208-26-0
MF:C19H14N2O4
MW:334.325464725494
MDL:MFCD08705332
CID:325577
PubChem ID:253661522
RG108 Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Indole-3-propanoicacid, a-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-,(aS)-
- RG108
- N-Phthalyl-L-tryptophan
- (S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid
- RG 108 (N-Phthalyl-L-Tryptophan)
- RG 108,N-Phthalyl-L-tryptophan
- RG-108
- DNA Methyltransferase Inhibitor
- N-phthalimide l-tryptophane
- N-Phth-Trp-OH
- (S)-3-(Indol-3-yl)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propanoic acid
- RG 108
- C19H14N2O4
- (s)-N-phthaloyltryptophan
- NCIStruc2_000834
- NCIStruc1_001775
- 2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid
- (2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- BIR1004
- AOB6949
- SYN3037
- HMS3651D15
- BCP06930
- E
- NSC-401077
- s2821
- CS-1248
- EN300-7363574
- (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- 48208-26-0
- NCGC00014891-02
- (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
- SW219042-1
- EX-A2208
- NCGC00014891-03
- Q27166807
- (S)-2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid.
- HY-13642
- AC-32704
- CHEMBL1564869
- AKOS024457533
- MFCD08705332
- HB1377
- NCGC00014891
- SCHEMBL164192
- NCI401077
- NSC783334
- NSC-783334
- P2023
- CHEBI:95041
- DTXSID801017660
- (2S)-2-(1,3-dioxo-2-isoindolyl)-3-(1H-indol-3-yl)propanoic acid
- NCGC00097992-01
- CCG-37087
- BDBM50389497
- BRD-K89391146-001-01-5
- HPTXLHAHLXOAKV-INIZCTEOSA-N
- DA-67183
- BRD-K89391146-001-08-0
-
- MDL: MFCD08705332
- Inchi: 1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1
- InChI-sleutel: HPTXLHAHLXOAKV-INIZCTEOSA-N
- LACHT: O=C1C2=C([H])C([H])=C([H])C([H])=C2C(N1[C@]([H])(C(=O)O[H])C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)=O
Berekende eigenschappen
- Exacte massa: 334.09500
- Monoisotopische massa: 334.09535693g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 4
- Complexiteit: 554
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 90.5
- XLogP3: 2.6
Experimentele eigenschappen
- Kleur/vorm: No data available
- Dichtheid: 1.502±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 179.0 to 183.0 deg-C
- Kookpunt: 670.3°C at 760 mmHg
- Vlampunt: 320.3±30.1 °C
- Brekindex: 1.723
- Oplosbaarheid: Almost insoluble (0.043 g/l) (25 º C),
- PSA: 90.47000
- LogboekP: 2.39770
- Gevoeligheid: Light Sensitive
RG108 Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Danger
- Gevaarverklaring: H301
- Waarschuwingsverklaring: P301 + P310
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Veiligheidsinstructies: H301
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
RG108 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 688347-50MG |
RG108, 98%, a non-nucleoside inhibitor of DNA methyltransferase with an IC50 of 115 Nm |
48208-26-0 | 98% | 50MG |
¥ 3354 | 2022-04-26 | |
LKT Labs | R2400-10 mg |
RG-108 |
48208-26-0 | ≥98% | 10mg |
$143.10 | 2023-07-10 | |
ChemScence | CS-1248-10mg |
RG108 |
48208-26-0 | 99.81% | 10mg |
$79.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026162-250mg |
RG108,98% |
48208-26-0 | 98% | 250mg |
¥748 | 2024-05-23 | |
Key Organics Ltd | ES-0018-5MG |
RG 108 |
48208-26-0 | >97% | 5mg |
£51.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R95400-10mg |
RG108 |
48208-26-0 | 10mg |
¥168.0 | 2021-09-08 | ||
Axon Medchem | 1691-2 x 10 mg |
RG 108 |
48208-26-0 | 99% | 2 x 10 mg |
€120.00 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2023-50mg |
RG108 |
48208-26-0 | 98.0%(LC&T) | 50mg |
¥190.0 | 2023-09-02 | |
Ambeed | A548158-10mg |
(S)-2-(1,3-Dioxoisoindolin-2-yl)-3-(1H-indol-3-yl)propanoic acid |
48208-26-0 | 98% | 10mg |
$40.0 | 2025-02-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2038-10 mg |
RG108 |
48208-26-0 | 98.00% | 10mg |
¥771.00 | 2022-02-28 |
RG108 Gerelateerde literatuur
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
48208-26-0 (RG108) Gerelateerde producten
- 4302-66-3(N-Benzoyl-L-Tryptophan)
- 1048678-21-2(methyl 5-bromo-3-(bromomethyl)pyridine-2-carboxylate)
- 1219173-79-1(Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride)
- 1021228-20-5(N-(4-{2-[(cyclohexylmethyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide)
- 1505385-79-4(3,4-Dimethyl-5-nitrobenzaldehyde)
- 1664-61-5(3-(2-aminophenyl)propanamide)
- 2229101-72-6(1-methyl-5-(5-nitrofuran-2-yl)-1H-pyrazol-4-amine)
- 1105198-25-1(2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide)
- 2361636-00-0(2-amino-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)acetamide hydrochloride)
- 2228583-57-9(2-(5-bromo-2-methoxypyridin-3-yl)ethanethioamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:48208-26-0)RG108

Zuiverheid:99%/99%
Hoeveelheid:250mg/1g
Prijs ($):169.0/405.0
atkchemica
(CAS:48208-26-0)RG108

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek